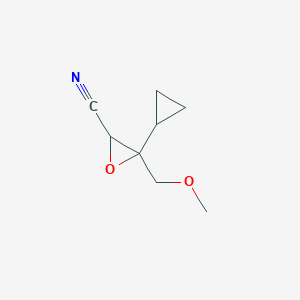
3-Cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxymethyl group, and an oxirane ring attached to a carbonitrile group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile typically involves the reaction of cyclopropylmethyl ketone with methoxymethyl chloride in the presence of a base, followed by the addition of a cyanide source to form the carbonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-3-(hydroxymethyl)oxirane-2-carbonitrile
- 3-Cyclopropyl-3-(chloromethyl)oxirane-2-carbonitrile
- 3-Cyclopropyl-3-(ethyl)oxirane-2-carbonitrile
Uniqueness
3-Cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-cyclopropyl-3-(methoxymethyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-10-5-8(6-2-3-6)7(4-9)11-8/h6-7H,2-3,5H2,1H3 |
InChI Key |
QLCZAKJRZGCTLS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(C(O1)C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


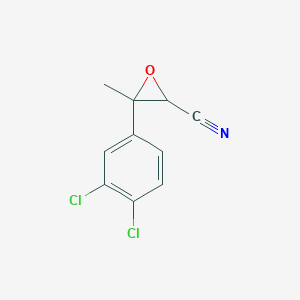

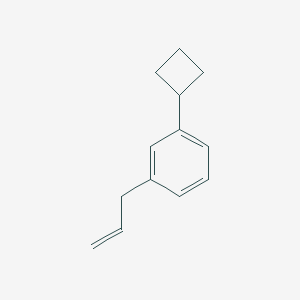

![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
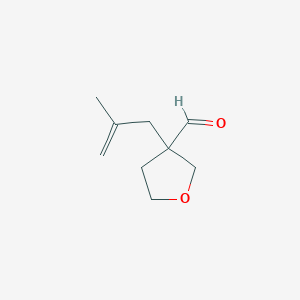
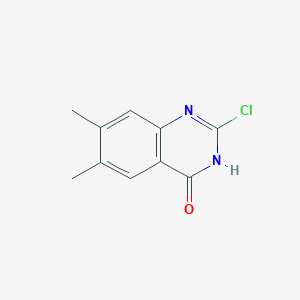
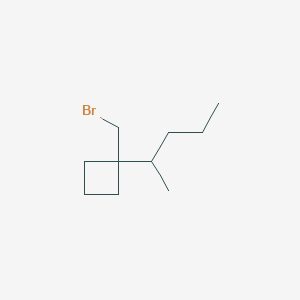
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)



![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)
